molecular formula C9H19NO4 B7790842 DL-Panthenol CAS No. 62507-76-0

DL-Panthenol

Cat. No.: B7790842
CAS No.: 62507-76-0
M. Wt: 205.25 g/mol
InChI Key: SNPLKNRPJHDVJA-UHFFFAOYSA-N
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Description

DL-Panthenol, also known as pantothenol, is the alcohol analog of pantothenic acid (vitamin B5). It is a provitamin of B5, meaning it is converted into vitamin B5 in the body. This compound is a viscous, transparent liquid at room temperature and is widely used in pharmaceutical, cosmetic, and personal-care products due to its moisturizing and healing properties .

Mechanism of Action

Target of Action

Panthenol, also known as Provitamin B5, primarily targets the skin and hair cells in the human body . It is an alcohol derivative of pantothenic acid, a component of the B complex vitamins and an essential component of a normally functioning epithelium .

Mode of Action

Panthenol interacts with its targets by penetrating the skin and mucous membranes, where it is quickly oxidized to pantothenic acid (Vitamin B5) . This vitamin is an essential component of Coenzyme A, which acts as a cofactor in many enzymatic reactions that are important for protein metabolism in the epithelium .

Biochemical Pathways

The primary biochemical pathway affected by Panthenol is the synthesis of Coenzyme A . Coenzyme A plays a crucial role in many metabolic processes, including the synthesis of fatty acids and lipids, essential components of the skin’s lipid barrier . Maintaining the integrity of the lipid barrier is paramount to limit transepidermal water evaporation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Panthenol are crucial for its bioavailability. Panthenol is well absorbed into the skin and quickly converted into Pantothenic acid by oxidation . The converted Pantothenic acid is distributed into the cells and is converted to Acetyl Coenzyme-A (Acetyl CoA) in the cells of the epidermis .

Result of Action

The action of Panthenol results in several molecular and cellular effects. It contributes to the significant restoration of the activity of enzymes of mitochondrial energy metabolism, normalization of the redox potential of the glutathione system, and a decrease in the level of S-glutathionylated proteins in brain mitochondria . It also enhances the cell viability, suppressing the apoptotic markers, and elongating the anagen phase in hair follicles .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Panthenol. For instance, oxidative stress can inhibit energy metabolism in the brain mitochondria, shift the redox potential of the glutathione system to the oxidized side, and activate S-glutathionylation of proteins . Panthenol can counteract these effects, demonstrating its high neuroprotective activity in experimental models of neurodegeneration .

Biochemical Analysis

Biochemical Properties

Panthenol is biosynthesized to 4′-phosphopantetheine and coenzyme A, which have integral roles in the biosynthesis and oxidation of fatty acids . It interacts with various enzymes, proteins, and other biomolecules, contributing to the significant restoration of the activity of enzymes of mitochondrial energy metabolism, normalization of the redox potential of the glutathione system, and a decrease in the level of S-glutathionylated proteins in brain mitochondria .

Cellular Effects

Panthenol influences cell function by affecting various cellular processes. It plays an important role in maintaining the redox balance and thiol–disulfide homeostasis, whose violations are an important component of the biochemical shifts in neurodegenerative diseases . It also affects cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Panthenol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It contributes to the formation of disulfide bonds, a leading factor in the folding and maintenance of the three-dimensional conformation of many specific proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Panthenol change over time. It has been shown to reduce lipid peroxidation during oxidative stress caused by tBHP and FeSO4 in mitochondria in vitro . Panthenol is a lipophilic compound, exerting a stabilizing effect on membrane phospholipids .

Metabolic Pathways

Panthenol is involved in several metabolic pathways, including the biosynthesis and oxidation of fatty acids . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

DL-Panthenol can be synthesized through the chemical condensation of pantoic acid lactone and 3-aminopropanol. This reaction typically involves the use of a solvent and may require decoloring and filtering steps to obtain a pure product . The reaction conditions often include a temperature range of 10-35°C for the acylation reaction .

Industrial Production Methods

In industrial settings, D-panthenol is produced by dissolving D-pantolactone in a solvent, followed by continuous introduction of the solution and 3-aminopropanol into a reactor for continuous reaction. The reaction mixture is then subjected to aftertreatment processes such as distillation and filtration to obtain high-purity D-panthenol .

Chemical Reactions Analysis

Types of Reactions

DL-Panthenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product formed from the oxidation of panthenol is pantothenic acid, which is essential for various metabolic processes in the body .

Comparison with Similar Compounds

Properties

IUPAC Name

2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO4/c1-9(2,6-12)7(13)8(14)10-4-3-5-11/h7,11-13H,3-6H2,1-2H3,(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPLKNRPJHDVJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C(=O)NCCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044598
Record name Panthenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56323427
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Mechanism of Action

Panthenol is an alcohol derivative of pantothenic acid, a component of the B complex vitamins and an essential component of a normally functioning epithelium. Dexpanthenol, the active form of panthenol, is enzymatically cleaved to form pantothenic acid (Vitamin B5), which is an essential component of Coenzyme A that acts as a cofactor in many enzymatic reactions that are important for protein metabolism in the epithelium. Dermatological effects of the topical use of dexpanthenol include increased fibroblast proliferation and accelerated re-epithelialization in wound healing. Furthermore, it acts as a topical protectant, moisturizer, and has demonstrated anti-inflammatory properties.
Record name Panthenol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11204
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CAS No.

16485-10-2, 81-13-0
Record name DL-Panthenol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Panthenol [USAN:USP:INN:BAN:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Panthenol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11204
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name panthenol
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759899
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Record name Dexpanthenol [USAN)
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Record name panthenol
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name Panthenol
Source EPA DSSTox
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Record name PANTHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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